molecular formula C12H17FN2 B3002446 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline CAS No. 952906-53-5

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline

Cat. No.: B3002446
CAS No.: 952906-53-5
M. Wt: 208.28
InChI Key: RBKAJYHQGRRHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a fluorinated aromatic amine with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The piperidine moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the 2-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the piperidine moiety increases its lipophilicity and membrane permeability .

Properties

IUPAC Name

3-fluoro-4-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKAJYHQGRRHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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